molecular formula C21H22N2O3 B6492190 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide CAS No. 898426-34-1

2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide

Cat. No.: B6492190
CAS No.: 898426-34-1
M. Wt: 350.4 g/mol
InChI Key: OKIGRYINJUQXMK-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide is 350.16304257 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-13-18-12-16(11-15-4-3-9-23(20(15)18)21(13)25)22-19(24)10-14-5-7-17(26-2)8-6-14/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKIGRYINJUQXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-methoxyphenyl)-N-{3-methyl-2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure contributes to various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound features a methoxyphenyl group and an azatricyclo structure, which are significant for its biological interactions. The molecular formula is C22H24N2O3C_{22}H_{24}N_{2}O_{3} with a molecular weight of approximately 364.44 g/mol. The specific arrangement of atoms allows for interactions with biological targets such as enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzyme activity or modulate receptor functions, leading to various physiological effects. Detailed studies suggest that the compound can influence signaling pathways critical for cellular processes.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) have been reported in various studies:

CompoundBacteria TestedMIC (mg/mL)
2-(4-methoxyphenyl)-N-{...}Staphylococcus aureus0.015
2-(4-methoxyphenyl)-N-{...}Escherichia coli0.004
2-(4-methoxyphenyl)-N-{...}Listeria monocytogenes0.008

These findings suggest that the compound's structure enhances its efficacy against bacterial strains, making it a candidate for further development as an antibacterial agent .

Cytotoxicity Studies

In cytotoxicity assays using human lung fibroblast cell lines (MRC-5), the compound exhibited low toxicity at concentrations up to 10μM10\mu M, maintaining cell viability above 91% compared to untreated controls. This indicates a favorable safety profile for potential therapeutic applications .

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that the compound showed superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting its potential as a novel antimicrobial agent.
  • Cell Proliferation : In experiments assessing the effects on cancer cell lines, the compound was observed to inhibit proliferation significantly, suggesting possible anti-cancer properties that warrant further investigation.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications in the methoxy and azatricyclo groups can significantly affect biological activity:

  • Methoxy Substitution : The presence of the methoxy group enhances lipophilicity, improving membrane permeability and interaction with biological targets.
  • Tricyclic Core : The azatricyclo structure is crucial for maintaining the compound's three-dimensional conformation necessary for receptor binding.

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